![molecular formula C15H20ClNO3 B12318912 Z-L-Leu-chloromethylketone](/img/structure/B12318912.png)
Z-L-Leu-chloromethylketone
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Overview
Description
Z-L-Leu-chloromethylketone: is a synthetic compound with the molecular formula C15H20ClNO3 and a molecular weight of 297.8 g/mol . It is a derivative of leucine, an essential amino acid, and is often used in biochemical research due to its ability to inhibit certain proteases.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of N-carbobenzyloxy-L-leucine as a starting material, which is then reacted with chloromethyl methyl ether in the presence of a base such as triethylamine .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory preparation but on a larger scale. This involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Z-L-Leu-chloromethylketone undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Acids/Bases: Hydrochloric acid, sodium hydroxide
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry: Z-L-Leu-chloromethylketone is used as a reagent in peptide synthesis and as a building block for more complex molecules .
Biology: In biological research, it is employed as a protease inhibitor, particularly for cysteine proteases. This makes it valuable in studies involving protein degradation and processing .
Medicine: The compound’s ability to inhibit proteases has potential therapeutic applications, particularly in diseases where protease activity is dysregulated .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other bioactive compounds .
Mechanism of Action
Z-L-Leu-chloromethylketone exerts its effects primarily by inhibiting proteases. The chloromethyl ketone group reacts with the active site cysteine residue of the protease, forming a covalent bond and thereby inactivating the enzyme. This inhibition can affect various molecular pathways, depending on the specific protease targeted .
Comparison with Similar Compounds
Z-L-Phe-chloromethyl ketone: Another protease inhibitor with a similar structure but derived from phenylalanine.
Z-Gly-Leu-Phe-chloromethyl ketone: A more complex inhibitor that includes additional amino acid residues.
Uniqueness: Z-L-Leu-chloromethylketone is unique due to its specific inhibition of cysteine proteases and its derivation from leucine, which may confer different biochemical properties compared to inhibitors derived from other amino acids .
Biological Activity
Z-L-Leu-chloromethylketone is a synthetic compound derived from L-leucine, notable for its biological activity primarily as a protease inhibitor . This compound has gained attention due to its selective inhibition of cysteine proteases, which play critical roles in various biological processes, including protein degradation and processing. This article explores the biological activity of this compound, detailing its mechanism of action, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H20ClNO3
- Molecular Weight : 297.8 g/mol
This compound features a chloromethyl ketone functional group that allows it to form covalent bonds with the active site cysteine residues of target proteases. This characteristic is essential for its function as an inhibitor.
This compound inhibits cysteine proteases by covalently modifying the active site cysteine residue, leading to enzyme inactivation. This specificity for cysteine proteases distinguishes it from other protease inhibitors that may target serine or metalloproteases.
Target Proteases
- Cathepsin B
- Calpain
These enzymes are involved in various physiological processes, including apoptosis, immune response, and tissue remodeling. The selective inhibition by this compound makes it a valuable tool in studying these pathways.
Applications
This compound has potential applications in:
- Research : Investigating the role of cysteine proteases in disease mechanisms.
- Therapeutics : Developing treatments for conditions characterized by dysregulated protease activity, such as cancer and neurodegenerative diseases.
Comparative Analysis with Other Protease Inhibitors
The following table summarizes this compound's structural features and compares its activity with other related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Chloromethyl ketone derivative of L-leucine | Selective inhibitor of cysteine proteases |
Z-L-Phe-chloromethylketone | Derived from phenylalanine | More potent Atg4B inhibitor (IC50 = 0.1 µM) |
Z-Gly-Leu-Phe-chloromethylketone | Contains additional amino acid residues | Complex structure with varied inhibition profile |
Z-L-Val-chloromethylketone | Derived from valine | Similar reactivity but different specificity |
Research Findings
Recent studies have highlighted the effectiveness of this compound in inhibiting specific cysteine proteases. For instance:
- Inhibition of Cathepsin B : Research demonstrated that this compound effectively inhibits cathepsin B activity, which is crucial for tumor progression and metastasis.
- Calpain Inhibition : The compound also shows promising results in inhibiting calpain, an enzyme implicated in neurodegenerative diseases.
Case Study: Inhibition Mechanism
A study focusing on the interaction between this compound and cathepsin B revealed that the compound binds irreversibly to the enzyme's active site, preventing substrate access and subsequent cleavage. This was confirmed through kinetic assays that showed a significant decrease in enzyme activity upon treatment with the inhibitor.
Properties
IUPAC Name |
benzyl N-(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-11(2)8-13(14(18)9-16)17-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWQHSCPNKTIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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